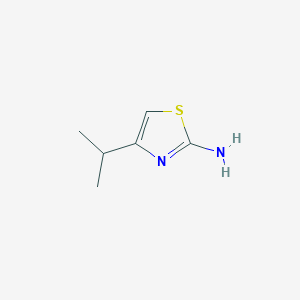

4-Isopropyl-1,3-thiazol-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-4(2)5-3-9-6(7)8-5/h3-4H,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPVXXJBWWYOSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427708 | |

| Record name | 4-isopropyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79932-20-0 | |

| Record name | 4-isopropyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(propan-2-yl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Isopropyl-1,3-thiazol-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Isopropyl-1,3-thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 2-aminothiazole scaffold is a privileged structure known for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document offers a detailed, step-by-step protocol for the synthesis of this compound via the robust and widely utilized Hantzsch thiazole synthesis. Furthermore, it outlines the essential analytical techniques for the thorough characterization of the synthesized compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, providing both practical experimental procedures and the underlying scientific principles.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in the design and development of novel therapeutic agents.[3] Its structural features allow for versatile functionalization, leading to a broad spectrum of biological activities.[2][4] Compounds incorporating this scaffold have demonstrated efficacy as antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor agents.[2][4] The presence of the 2-aminothiazole ring in various approved drugs underscores its importance in medicinal chemistry.[5] The introduction of an isopropyl group at the 4-position of the thiazole ring can influence the compound's lipophilicity and steric interactions with biological targets, potentially modulating its pharmacokinetic and pharmacodynamic properties. This guide focuses on the synthesis and characterization of this compound, providing a foundational understanding for its further exploration in drug discovery programs.

Synthesis of this compound via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains a highly efficient and versatile method for the construction of thiazole rings.[6][7] The reaction involves the condensation of an α-haloketone with a thioamide.[6][8] For the synthesis of this compound, the key precursors are 1-bromo-3-methylbutan-2-one and thiourea.

Reaction Mechanism

The synthesis proceeds through a well-established mechanism involving a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol

Materials:

-

1-Bromo-3-methylbutan-2-one

-

Thiourea

-

Ethanol (absolute)

-

Sodium bicarbonate (5% aqueous solution)

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromo-3-methylbutan-2-one (10 mmol) in absolute ethanol (50 mL).

-

To this solution, add thiourea (12 mmol).

-

Heat the reaction mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing cold deionized water (100 mL).

-

Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until the effervescence ceases.

-

A precipitate of the crude product should form. Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with ample deionized water to remove any inorganic salts.

-

For further purification, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane.

-

Dry the purified product in a desiccator or a vacuum oven at a low temperature to obtain this compound as a solid.

Characterization of this compound

Thorough characterization of the synthesized compound is crucial to confirm its identity, purity, and structure. The following analytical techniques are recommended.

Physical Properties

| Property | Value |

| Molecular Formula | C6H10N2S |

| Molar Mass | 142.22 g/mol [9] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 48-50 °C[9] |

| Boiling Point | 105-107 °C at 0.5 Torr[9] |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the isopropyl group, the aromatic proton on the thiazole ring, and the amine protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.2 | Doublet | 6H | -CH(CH ₃)₂ |

| ~3.0 | Septet | 1H | -CH (CH₃)₂ |

| ~6.2 | Singlet | 1H | Thiazole C5-H |

| ~7.0 | Broad Singlet | 2H | -NH ₂ |

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~23 | -CH(C H₃)₂ |

| ~30 | -C H(CH₃)₂ |

| ~100 | Thiazole C 5 |

| ~150 | Thiazole C 4 |

| ~170 | Thiazole C 2 |

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[10][11]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amine) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2960-2850 | Strong | C-H stretching (aliphatic) |

| ~1630 | Strong | C=N stretching (thiazole ring) |

| ~1550 | Strong | N-H bending (amine) |

| ~1470 | Medium | C=C stretching (thiazole ring) |

3.2.4. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 142.

Potential Applications in Drug Discovery

Derivatives of 2-aminothiazole are known to possess a wide array of biological activities.[2][4] The synthesized this compound can serve as a valuable building block for the development of new drug candidates. Potential areas of application include:

-

Antimicrobial Agents: Many 2-aminothiazole derivatives exhibit potent activity against various bacterial and fungal pathogens.[2][12]

-

Anticancer Agents: This class of compounds has been investigated for its potential to inhibit cancer cell proliferation through various mechanisms.[1][13]

-

Anti-inflammatory Agents: Certain 2-aminothiazole derivatives have shown promising anti-inflammatory properties.[2]

Caption: Potential Therapeutic Applications.

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of this compound using the Hantzsch thiazole synthesis. The comprehensive characterization protocol outlined, utilizing NMR, IR, and MS, ensures the confirmation of the structure and purity of the final product. The established biological significance of the 2-aminothiazole scaffold suggests that this compound is a promising candidate for further investigation and derivatization in the pursuit of novel therapeutic agents. This document serves as a valuable resource for researchers embarking on the synthesis and exploration of this important class of heterocyclic compounds.

References

- The Multifaceted Biological Activities of 2-Aminothiazole Derivatives: A Technical Guide - Benchchem.

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. Available at: [Link]

- Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.

-

Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. Available at: [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed. Available at: [Link]

- FAR IR SPECTRA AND STRUCTURES OF Zn(II) COMPLEXES OF 2-AMINOTHIAZOLES.

- 28 vibrational spectra and thermodynamic properties of thiazole, 2-aminothiazole, 2-amino.

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - MDPI. Available at: [Link]

-

Synthesis of 4-isopropyl-2-(trans-3-aminostyryl) thiazole - PrepChem.com. Available at: [Link]

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - Semantic Scholar. Available at: [Link]

-

Hantzsch Thiazole Synthesis - Chem Help Asap. Available at: [Link]

-

Hantzsch Thiazole Synthesis - SynArchive. Available at: [Link]

- Application Notes and Protocols: Hantzsch Thiazole Synthesis of 4-(2,4,5-Trichlorophenyl) - Benchchem.

-

Thiazole synthesis - Organic Chemistry Portal. Available at: [Link]

-

Hantzsch thiazole synthesis - laboratory experiment - YouTube. Available at: [Link]

-

This compound - ChemBK. Available at: [Link]

-

4-[(5-isopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide - BioGRID. Available at: [Link]

- A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent.

-

79932-20-0| Chemical Name : this compound | Pharmaffiliates. Available at: [Link]

- CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents.

-

Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation - PubMed. Available at: [Link]

-

1-(2-isopropyl-1,3-thiazol-4-yl)-N-methylmethanamine dihydrochloride - PubChem. Available at: [Link]

-

Thiazole, 4-methyl-2-(1-methylethyl)- - the NIST WebBook. Available at: [Link]

-

(4S)-2-Tert.-butyl-4-isopropyl-4,5-dihydro-1,3-thiazole - SpectraBase. Available at: [Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH. Available at: [Link]

-

4-isopropyl-N-(naphthalen-1-yl)thiazol-2-amine - PubChem - NIH. Available at: [Link]

-

ChemInform Abstract: Synthesis and Antimicrobial Activity of Some Novel 4-(1H-Benz[d]imidazol-2yl)-1,3-thiazol-2-amines. - ResearchGate. Available at: [Link]

-

Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC - NIH. Available at: [Link]

-

[(2-isopropyl-1,3-thiazol-4-yl)methyl]amine dihydrochloride - PubChemLite. Available at: [Link]

-

Aminothiazole - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. synarchive.com [synarchive.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. chembk.com [chembk.com]

- 10. tandfonline.com [tandfonline.com]

- 11. CCCC 1989, Volume 54, Issue 1, Abstracts pp. 28-41 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 12. Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 4-Isopropyl-1,3-thiazol-2-amine

An In-Depth Technical Guide to 4-Isopropyl-1,3-thiazol-2-amine

Foreword: The Thiazole Scaffold in Modern Chemistry

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its unique electronic properties, hydrogen bonding capabilities, and rigid framework allow it to effectively interact with a diverse range of biological targets.[2] However, this scaffold is not without its complexities; it has also been flagged as a potential toxicophore, susceptible to metabolic activation that warrants careful consideration during drug design.[1] This guide focuses on a specific, yet significant, derivative: this compound (CAS No: 79932-20-0). We will dissect its fundamental properties, reactivity, synthesis, and analytical characterization, providing researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Molecular Identity and Structural Characteristics

Understanding the fundamental structure is the first step in harnessing the potential of any chemical entity.

-

IUPAC Name: 4-(propan-2-yl)-1,3-thiazol-2-amine

-

CAS Number: 79932-20-0[3]

-

Molecular Formula: C₆H₁₀N₂S[4]

-

Molecular Weight: 142.22 g/mol [4]

-

Canonical SMILES: CC(C)C1=CN=C(S1)N

-

InChI Key: ZJGMENJBCQSPCO-UHFFFAOYSA-N

The structure features a five-membered thiazole ring containing sulfur and nitrogen heteroatoms. An amino group is attached at the C2 position, and a bulky isopropyl group is present at the C4 position. This substitution pattern, particularly the isopropyl group, can significantly influence the molecule's steric and electronic properties, affecting its reactivity and interaction with biological macromolecules.

Physicochemical Properties: A Quantitative Overview

A compound's physical properties are critical determinants of its behavior in both chemical reactions and biological systems. These parameters dictate formulation strategies, reaction conditions, and pharmacokinetic profiles.

| Property | Value | Source(s) |

| Appearance | Clear Pale Yellow Oil / Solid | [5][6] |

| Melting Point | 48-50 °C | [5] |

| Boiling Point | 105-107 °C (at 0.5 Torr) | [5] |

| Density (Predicted) | 1.142 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 5.47 ± 0.10 | [5][6] |

| Solubility | Slightly soluble in Acetone, DMSO, Methanol | [4][6] |

Expert Insights: The predicted pKa of ~5.47 suggests the molecule is a weak base. The exocyclic amino group and the endocyclic nitrogen atom can be protonated, influencing the molecule's charge state at physiological pH and its solubility in aqueous media. The low melting point indicates that it may exist as an oil or a low-melting solid at room temperature, which has implications for handling and storage. For optimal stability, it should be kept in a dark place, sealed in a dry environment, and stored in a freezer at or below -20°C.[4][5]

Chemical Reactivity and Synthetic Pathways

Reactivity Profile: A Tale of Two Nitrogens

The reactivity of 2-aminothiazoles like this compound is dominated by the nucleophilic character of its two nitrogen atoms: the exocyclic primary amine (N-exo) and the endocyclic ring nitrogen (N-endo). The site of electrophilic attack is highly dependent on the nature of the electrophile and the reaction conditions.[7][8]

-

Alkylation: With saturated electrophiles such as alkyl halides in the absence of a strong base, the reaction typically occurs at the more nucleophilic endocyclic nitrogen. The presence of the C4-isopropyl group may provide some steric hindrance, but the endocyclic nitrogen generally remains the primary site of attack.[7]

-

Acylation & Sulfonylation: With more reactive electrophiles like acyl halides or sulfonyl halides, the reaction preferentially occurs at the exocyclic amino group.[8]

-

Reaction with Aldehydes: Under mild conditions, 2-aminothiazoles react with aromatic aldehydes at the exocyclic nitrogen to form Schiff bases.[7]

This dual reactivity is a critical consideration in synthetic design, as it allows for selective functionalization to build more complex molecular architectures.

Caption: Tautomeric forms and primary nucleophilic centers of the 2-aminothiazole core.

Synthetic Protocol: Hantzsch Thiazole Synthesis

The most common and robust method for synthesizing 4-substituted-2-aminothiazoles is the Hantzsch thiazole synthesis. This involves the condensation reaction between an α-haloketone and a thiourea derivative.

Workflow for Synthesis of this compound:

Caption: General workflow for the Hantzsch synthesis of the target compound.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of thiourea (1 equivalent) in absolute ethanol, add 1-bromo-3-methyl-2-butanone (1 equivalent).

-

Condensation: Heat the reaction mixture to reflux and stir for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature. Carefully neutralize the mixture with a concentrated aqueous solution of sodium hydroxide (NaOH) to a pH of 8-9.[7] This step is crucial as the product is initially formed as a hydrobromide salt.

-

Extraction: Extract the resulting free base from the aqueous mixture using an organic solvent such as ethyl acetate or ether (3x volume).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation).

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ether/hexane) or by column chromatography on silica gel to yield the pure this compound.[7][9]

Spectroscopic and Analytical Profile

Definitive structural confirmation relies on a combination of spectroscopic techniques. While a dedicated public spectrum for this specific molecule is not available, its profile can be reliably predicted based on its structural motifs and data from analogous compounds.[10]

Infrared (IR) Spectroscopy

-

N-H Stretching: Primary amines show two characteristic bands for asymmetric and symmetric N-H stretching, typically in the 3300-3500 cm⁻¹ region.[11]

-

C=N Stretching: A strong absorption band for the thiazole ring's C=N bond is expected around 1600-1650 cm⁻¹.

-

N-H Bending: A bending vibration for the primary amine should appear around 1580-1620 cm⁻¹.

-

C-S Stretching: A weaker absorption corresponding to the C-S bond in the thiazole ring is typically found in the 600-800 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Isopropyl CH: A septet around 3.0-3.3 ppm.[12]

-

Isopropyl CH₃: A doublet (6H) around 1.2-1.4 ppm.[12]

-

Thiazole H (C5-H): A singlet around 6.0-6.5 ppm.

-

Amine NH₂: A broad singlet that can appear over a wide range (e.g., 5.0-7.0 ppm), whose chemical shift is concentration and solvent-dependent. This signal will disappear upon D₂O exchange.[11]

-

-

¹³C NMR:

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 142.

-

Nitrogen Rule: The even molecular weight (142) is consistent with the presence of an even number of nitrogen atoms (two) in the molecule.[11]

-

Key Fragmentation: Expect fragmentation patterns involving the loss of the isopropyl group, and cleavage of the thiazole ring.

Relevance in Research and Drug Development

The 4-isopropyl-2-aminothiazole scaffold is more than a simple chemical entity; it is a building block for developing sophisticated molecules with therapeutic potential.

-

Anticancer and Antimicrobial Agents: The 2-aminothiazole core is a key pharmacophore in compounds designed to combat cancer and microbial infections.[2][13] The specific substitution at the C4 position can be tuned to optimize activity and selectivity against specific targets.[14]

-

Enzyme Inhibition: Derivatives of this scaffold serve as crucial intermediates in the synthesis of clinically relevant drugs. For instance, a closely related compound, 2-isopropyl-4-(methylaminomethyl)thiazole, is a key intermediate in the synthesis of Cobicistat, a CYP3A inhibitor used to boost the efficacy of anti-HIV agents.[15]

-

Ion Channel Modulation: N-(thiazol-2-yl)-benzamide analogs, which are built upon the 2-aminothiazole core, have been identified as the first selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor family.[16] This discovery opens new avenues for investigating the physiological roles of ZAC and developing novel therapeutics.

Conclusion

This compound is a versatile chemical scaffold with well-defined physical and chemical properties. Its dual nucleophilic character offers synthetic flexibility, while its structural motifs are of significant interest in medicinal chemistry and drug discovery. A thorough understanding of its synthesis, reactivity, and analytical profile, as outlined in this guide, is essential for any scientist looking to explore the potential of this valuable compound.

References

-

ChemBK. (2024, April 10). This compound. Available from: [Link]

-

Pharmaffiliates. This compound. Available from: [Link]

-

Forlani, L., et al. (1982). Reactivity of 2-aminothiazole toward 2,4-dinitrofluorobenzene. Products and structures. The Journal of Organic Chemistry. Available from: [Link]

-

PrepChem.com. Synthesis of 4-isopropyl-2-(trans-3-aminostyryl) thiazole. Available from: [Link]

-

Forlani, L., De Maria, P., Foresti, E., & Pradella, G. (1982). Reactivity of 2-aminothiazole toward 2,4-dinitrofluorobenzene. Products and structures. The Journal of Organic Chemistry, 47(1), 179–181. Available from: [Link]

-

PubChem. 4-Isopropylbenzo[d]thiazol-2-amine. Available from: [Link]

-

Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244. Available from: [Link]

- Galasko, G. T. F., & Israelstam, S. S. (1970). The reaction of aminoheterocycles with reactive esters. Part II. 2-Aminothiazoles. Journal of the South African Chemical Institute, 23, 137-141.

-

PubChem. 4-Isopropyl-1,3-thiazole-2-carbaldehyde. Available from: [Link]

-

PubChem. 1-(2-isopropyl-1,3-thiazol-4-yl)-N-methylmethanamine dihydrochloride. Available from: [Link]

-

BioGRID. 4-[(5-isopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide. Available from: [Link]

- Google Patents. CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods.

- Google Patents. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.

-

Letters in Applied NanoBioScience. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Available from: [Link]

-

SpectraBase. 4-Isopropyl-thiazol-2(3H)-one. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. Available from: [Link]

-

The Good Scents Company. 2-isopropyl-4-methylthiazole. Available from: [Link]

-

NIST. Thiazole, 4-methyl-2-(1-methylethyl)-. Available from: [Link]

-

Hansen, K. B., et al. (2018). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Neuropharmacology, 139, 215-228. Available from: [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. Available from: [Link]

-

PubChem. 2-Isopropyl-4-methylthiazole. Available from: [Link]

-

Sharma, P., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. Available from: [Link]

-

ChemSynthesis. 1,3-thiazol-2-amine. Available from: [Link]

-

Reich, H. Equilibrium pKa Table (DMSO Solvent and Reference). Available from: [Link]

-

The Good Scents Company. 2-isopropyl-4-methyl-3-thiazoline. Available from: [Link]

-

ResearchGate. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Available from: [Link]

-

BOSS CHEMICAL. 2-Isopropyl-4-methyl Thiazole Cas 15679-13-7. Available from: [Link]

Sources

- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 79932-20-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. This compound CAS#: 79932-20-0 [chemicalbook.com]

- 7. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. prepchem.com [prepchem.com]

- 10. This compound (79932-20-0) 1H NMR spectrum [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 2-Isopropyl-4-methylthiazole | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 2-Isopropyl-4-(N-methylaminomethyl)thiazole Dihydrochloride | 1185167-55-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 16. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of 2-Aminothiazoles and the Imperative of Structural Elucidation

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Isopropyl-1,3-thiazol-2-amine

This guide provides a comprehensive, in-depth exploration of the methodologies and scientific reasoning involved in the crystal structure analysis of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to offer a field-proven perspective on experimental design, data interpretation, and the validation of structural findings. We will delve into the synthesis of the target compound, the nuanced art of single crystal growth, and the precise science of X-ray diffraction, culminating in a thorough analysis of the elucidated crystal structure.

The 2-aminothiazole moiety is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The specific compound of interest, this compound, represents a valuable scaffold for further chemical elaboration in drug discovery programs. The isopropyl group at the 4-position can influence the molecule's lipophilicity and steric profile, potentially modulating its interaction with biological targets.

A definitive understanding of the three-dimensional atomic arrangement of this compound, as provided by single-crystal X-ray diffraction, is paramount.[2][3] This knowledge allows for the precise characterization of molecular geometry, conformational preferences, and intermolecular interactions. Such data is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents. This guide will, therefore, outline a comprehensive workflow for achieving and interpreting the crystal structure of this important heterocyclic compound.

Synthesis and Purification: A Prerequisite for High-Quality Crystals

The journey to a high-quality crystal structure begins with the synthesis of a pure, well-characterized compound. A plausible and efficient route to this compound is the well-known Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea.

Proposed Synthetic Protocol

The synthesis of this compound can be envisioned in two main steps: the synthesis of the requisite α-bromoketone followed by the cyclization with thiourea.

Step 1: Synthesis of 1-bromo-3-methylbutan-2-one

-

To a solution of 3-methylbutan-2-one (1.0 eq) in a suitable solvent such as methanol or diethyl ether, slowly add bromine (1.0 eq) at 0 °C with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred until the bromine color disappears.

-

The solvent is removed under reduced pressure, and the crude 1-bromo-3-methylbutan-2-one is used in the next step without further purification.

Step 2: Cyclization to form this compound

-

A solution of 1-bromo-3-methylbutan-2-one (1.0 eq) in ethanol is added dropwise to a stirred solution of thiourea (1.1 eq) in ethanol.

-

The reaction mixture is refluxed for several hours, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is evaporated. The residue is then dissolved in water and basified with a saturated solution of sodium bicarbonate to precipitate the product.

-

The crude product is collected by filtration, washed with cold water, and dried.

Purification

For crystallographic studies, the purity of the compound is critical. The synthesized this compound should be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain a crystalline solid. The purity should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Art of Single Crystal Growth

Obtaining a single crystal of sufficient size and quality for X-ray diffraction is often the most challenging step.[4] Several methods can be employed, and the choice of solvent and technique is crucial.

Solvent Selection

A systematic approach to solvent screening is recommended. The ideal solvent is one in which the compound has moderate solubility. Highly soluble compounds may not crystallize, while poorly soluble ones may precipitate as an amorphous powder. A range of solvents with varying polarities should be tested.

Crystallization Techniques

The following are common and effective methods for growing single crystals of small organic molecules:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the concentration, leading to the formation of crystals.[5]

-

Vapor Diffusion: This technique is particularly effective when only small amounts of the compound are available.[4] A concentrated solution of the compound is placed in a small, open vial, which is then placed inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below. The decrease in temperature reduces the solubility, leading to crystal growth.

X-ray Diffraction Data Collection: Capturing the Diffraction Pattern

Once a suitable single crystal (typically >0.1 mm in all dimensions) is obtained, it is ready for X-ray diffraction analysis.[6][7]

Experimental Protocol

-

Crystal Mounting: A well-formed single crystal is carefully selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (if data is to be collected at low temperatures).

-

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. The instrument is equipped with an X-ray source (e.g., Mo or Cu Kα radiation), a goniometer to orient the crystal, and a detector to record the diffraction pattern.[2]

-

Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the crystal system.

-

Full Data Collection: A complete dataset is collected by rotating the crystal through a range of angles and recording the diffraction intensities.

The workflow for X-ray diffraction data collection can be visualized as follows:

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement: From Diffraction Data to a 3D Model

The collected diffraction data, which consists of a list of reflection intensities and their positions, is then used to solve and refine the crystal structure.

Structure Solution

For small molecules like this compound, the phase problem is typically solved using direct methods.[7] These are computational techniques that use statistical relationships between the reflection intensities to determine the initial phases.

Structure Refinement

Once an initial model of the structure is obtained, it is refined using a least-squares method. This iterative process adjusts the atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction data. The quality of the refinement is monitored by the R-factor, which should be as low as possible for a well-refined structure.

| Crystallographic Data and Refinement Parameters | |

| Empirical formula | C6H10N2S |

| Formula weight | 142.22 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | (To be determined) |

| Space group | (To be determined) |

| Unit cell dimensions | a = (TBD) Å, α = 90°b = (TBD) Å, β = (TBD)°c = (TBD) Å, γ = 90° |

| Volume | (TBD) ų |

| Z | (TBD) |

| Density (calculated) | (TBD) Mg/m³ |

| Absorption coefficient | (TBD) mm⁻¹ |

| F(000) | (TBD) |

| Crystal size | (e.g., 0.20 x 0.15 x 0.10) mm³ |

| Theta range for data collection | (e.g., 2.0 to 25.0)° |

| Index ranges | (TBD) |

| Reflections collected | (TBD) |

| Independent reflections | (TBD) [R(int) = (TBD)] |

| Completeness to theta = 25.00° | (e.g., 99.9) % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | (TBD) / (TBD) / (TBD) |

| Goodness-of-fit on F² | (TBD) |

| Final R indices [I>2sigma(I)] | R1 = (TBD), wR2 = (TBD) |

| R indices (all data) | R1 = (TBD), wR2 = (TBD) |

| Largest diff. peak and hole | (TBD) and (TBD) e.Å⁻³ |

(Note: TBD = To Be Determined from experimental data)

Analysis and Interpretation of the Crystal Structure

The refined crystal structure provides a wealth of information about the molecule's properties.

Molecular Geometry

The precise bond lengths, bond angles, and torsion angles within the this compound molecule can be determined. These parameters provide insight into the hybridization of the atoms and the electronic structure of the thiazole ring.

Intermolecular Interactions

A key aspect of crystal structure analysis is the identification of intermolecular interactions, such as hydrogen bonds and van der Waals forces. In the case of this compound, the amino group can act as a hydrogen bond donor, and the nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor. These interactions play a crucial role in the packing of the molecules in the crystal lattice and can influence physical properties like melting point and solubility.

The molecular structure and potential hydrogen bonding can be represented as follows:

Caption: Molecular structure of this compound with potential H-bond donor/acceptor sites.

Data Visualization and Reporting

The final crystal structure should be visualized using appropriate software to generate high-quality images for publications and presentations. It is also standard practice to deposit the crystallographic data in a public database, such as the Cambridge Structural Database (CSD), to make it accessible to the wider scientific community.[8][9] A Crystallographic Information File (CIF) is generated, which contains all the relevant information about the crystal structure and the data collection and refinement process.

Conclusion

The crystal structure analysis of this compound provides a foundational understanding of its molecular and supramolecular properties. This in-depth technical guide has outlined a comprehensive and scientifically rigorous approach, from synthesis to structural interpretation. The insights gained from such an analysis are critical for the advancement of drug discovery programs that utilize the 2-aminothiazole scaffold, enabling the rational design of novel and more effective therapeutic agents.

References

-

MDPI. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Retrieved from [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1133–1143. [Link]

-

Briseno, A. L., et al. (2007). Single-crystal growth of organic semiconductors. Journal of Materials Chemistry, 17(28), 2841-2852. [Link]

-

University of Florida. (n.d.). Crystal Growing Tips. The Center for Xray Crystallography. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

-

University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Retrieved from [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-isopropyl-2-(trans-3-aminostyryl) thiazole. Retrieved from [Link]

-

The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminothiazole. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]

-

PubChem. (n.d.). 4-Isopropylbenzo[d]thiazol-2-amine. Retrieved from [Link]

-

ResearchGate. (2025). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Retrieved from [Link]

- Google Patents. (n.d.). CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.

-

MDPI. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Retrieved from [Link]

-

BioGRID. (n.d.). 4-[(5-isopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Isopropyl-1,3-thiazole-2-carbaldehyde. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-(3-aminopropyl)-1,3-thiazol-2-amine dihydrochloride. Retrieved from [Link]

-

CCDC. (n.d.). Access Structures. Retrieved from [Link]

-

CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,4-Thiadiazol-2-amine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 3. rigaku.com [rigaku.com]

- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. Search - Access Structures [ccdc.cam.ac.uk]

- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

Solubility of 4-Isopropyl-1,3-thiazol-2-amine in different organic solvents

An In-depth Technical Guide to the Solubility Profile of 4-Isopropyl-1,3-thiazol-2-amine in Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing bioavailability, formulation, and therapeutic efficacy.[1][2][3] This guide provides a comprehensive technical overview of this compound, a heterocyclic amine of interest in medicinal chemistry. While quantitative solubility data for this specific compound is not widely published, this document serves as a complete handbook for a research scientist. It details the compound's known physicochemical properties, presents available qualitative solubility information, and, most critically, provides a robust, step-by-step experimental protocol for determining its thermodynamic solubility in any organic solvent of interest. This guide is designed to empower researchers to generate reliable and reproducible solubility data, enabling informed decisions in drug discovery and process development.

Introduction: The Imperative of Solubility

Overview of this compound

This compound is a substituted aminothiazole. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. The physicochemical properties of such molecules, particularly their solubility, are of paramount importance for their progression through the drug development pipeline.

The Critical Role of Solubility in Drug Development

Solubility is the phenomenon of a solute dissolving in a solvent to form a homogenous system.[4] It is a critical determinant of a drug's performance.[2][3] Poor solubility can lead to a cascade of developmental challenges, including:

-

Reduced Bioavailability: For oral administration, a drug must dissolve in gastrointestinal fluids to be absorbed into the bloodstream.[4][5] Inadequate solubility is a primary reason for low and variable bioavailability.[4]

-

Formulation Difficulties: Developing stable and effective dosage forms, from oral tablets to parenteral solutions, is contingent on the drug's solubility characteristics.[1][5]

-

Compromised In-Vitro Assays: Unreliable results in early-stage biological screening can arise from compound precipitation in assay media, masking true activity.[6][7]

Therefore, a thorough understanding and accurate measurement of a compound's solubility are indispensable early-stage activities in pharmaceutical research.[2][6]

Physicochemical Profile of this compound

Understanding the inherent physicochemical properties of a molecule is crucial for interpreting its solubility behavior. The following parameters have been reported for this compound:

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂S | |

| Molar Mass | 142.22 g/mol | |

| Melting Point | 48-50 °C | [8] |

| Boiling Point | 105-107 °C (at 0.5 Torr) | [8] |

| pKa (Predicted) | 5.47 ± 0.10 | |

| Density (Predicted) | 1.142 ± 0.06 g/cm³ | [8] |

Causality Behind the Properties:

-

pKa: The predicted pKa of 5.47 suggests that this compound is a weak base. The primary amine group is the likely site of protonation. This property is critical, as the molecule's charge state will change with pH, drastically affecting its solubility in protic or acidic solvents.

-

Melting Point: The relatively low melting point of 48-50 °C indicates moderate crystal lattice energy. Generally, a lower melting point correlates with higher solubility, as less energy is required to break the crystal lattice.

-

Structure: The molecule contains both a hydrophobic isopropyl group and polar amine and thiazole moieties, giving it a somewhat amphiphilic character that will influence its interaction with solvents of varying polarities.

Solubility Profile of this compound

Rationale for Solvent Selection

For drug development, solubility is typically assessed in a range of solvents that represent different polarities and hydrogen bonding capabilities. This includes polar protic solvents (like methanol), polar aprotic solvents (like DMSO and acetone), and non-polar solvents, which are relevant for different stages of synthesis, purification, and formulation.

Qualitative Solubility Data

Published data on the solubility of this compound is qualitative. This provides a preliminary indication of suitable solvent systems for further quantitative analysis.

| Solvent | Qualitative Solubility | Source |

| Acetone | Slightly Soluble | [8][9] |

| DMSO | Slightly Soluble | [8][9] |

| Methanol | Slightly Soluble | [8][9] |

This information suggests that while the compound is not highly soluble in these common polar solvents, they are viable starting points for creating stock solutions or for use in analytical methods. A full quantitative determination is necessary to understand the precise solubility limits.

Experimental Protocol for Quantitative Solubility Determination

To obtain reliable, quantitative data, a standardized experimental protocol is essential. The Shake-Flask Method is universally regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its accuracy and reliability.[10][11]

Principle of the Shake-Flask Method

The method involves agitating an excess amount of the solid compound in a chosen solvent for a sufficient period to allow the system to reach equilibrium. At equilibrium, the solution is saturated. The solid is then separated from the liquid phase, and the concentration of the dissolved compound in the supernatant is measured using a suitable analytical technique.[10]

Mandatory Visualization: Experimental Workflow

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Methodology

Materials and Reagents:

-

This compound (solid, >98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker or rotator with temperature control

-

Calibrated positive displacement pipette

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and appropriate glassware for dilutions

-

Validated HPLC-UV or LC-MS system

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment to confirm saturation. A general rule is to add 2-3 times the expected amount.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.

-

Equilibration: Securely cap the vial. Place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate at a consistent speed (e.g., 250 rpm). The equilibration time is critical; 24 to 48 hours is standard to ensure thermodynamic equilibrium is achieved.[7]

-

Phase Separation: After equilibration, remove the vial and let it stand undisturbed for at least 30 minutes to allow the excess solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a solvent-compatible 0.22 µm syringe filter and discard the first few drops to saturate the filter material. Collect the clear, particle-free filtrate into a clean vial. This step is crucial to prevent undissolved solid from artificially inflating the concentration measurement.

-

Dilution: Based on the expected solubility, perform an accurate serial dilution of the filtrate with the same solvent to bring the concentration within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV). The method should be specific for this compound and demonstrate good linearity, accuracy, and precision.

-

Calculation: Determine the concentration of the diluted sample by comparing its response to a standard curve prepared from a known stock solution of the compound. Calculate the original solubility in the saturated solution by multiplying the concentration by the dilution factor.

Self-Validating System:

-

Visual Confirmation: The presence of undissolved solid at the end of the experiment confirms that the solution was saturated.

-

Time Point Analysis: To rigorously confirm equilibrium, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). If the measured concentration does not change between the later time points, equilibrium has been reached.

Conclusion

While direct quantitative solubility data for this compound remains to be broadly published, this guide provides the essential framework for any researcher to produce such data with high fidelity. By understanding the compound's key physicochemical properties and meticulously applying the gold-standard shake-flask protocol, scientists can accurately determine its solubility profile in various organic solvents. This foundational data is indispensable for guiding formulation strategies, ensuring data integrity in biological assays, and ultimately, accelerating the journey of a promising compound from the laboratory to clinical application.

References

- The Importance of Solubility for New Drug Molecules. (2020).

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.

- Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024). Alwsci.

- Solubility and its Importance.pptx. (n.d.). Slideshare.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.

- DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (2012). ISRN Pharmaceutics.

- Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics.

- This compound. (2024). ChemBK.

- Determination of aqueous solubility by heating and equilibration: A technical note. (2010). Journal of Pharmaceutical and Biomedical Analysis.

- A review of methods for solubility determination in biopharmaceutical drug characteriz

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero.

- Shake-Flask Solubility Assay. (n.d.). Enamine.

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- 79932-20-0(this compound) Product Description. (n.d.). ChemicalBook.

- This compound. (n.d.). ChemicalBook.

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 3. Solubility and its Importance.pptx [slideshare.net]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ucd.ie [ucd.ie]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. This compound CAS#: 79932-20-0 [chemicalbook.com]

- 9. 79932-20-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. tandfonline.com [tandfonline.com]

The Therapeutic Promise of 2-Amino-4-isopropylthiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Thiazole Scaffold in Modern Medicinal Chemistry

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a cornerstone in the edifice of medicinal chemistry. Its derivatives have consistently demonstrated a remarkable breadth of biological activities, leading to their incorporation into a multitude of clinically significant drugs.[1][2] Within this privileged scaffold, the 2-aminothiazole moiety has emerged as a particularly fruitful area of investigation, yielding compounds with potent antimicrobial, anticancer, and anti-inflammatory properties.[3][4] This in-depth technical guide focuses on a specific, yet highly promising, subclass: 2-amino-4-isopropylthiazole derivatives. By exploring their synthesis, diverse biological activities, and underlying mechanisms of action, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to navigate and exploit the therapeutic potential of this chemical space.

The Synthetic Gateway: Hantzsch Thiazole Synthesis and its Progeny

The primary and most versatile method for the synthesis of the 2-amino-4-isopropylthiazole core is the Hantzsch thiazole synthesis.[1] This classic condensation reaction provides a straightforward and efficient route to the thiazole ring system.

Core Synthesis of 2-Amino-4-isopropylthiazole

The foundational step involves the reaction of an α-haloketone with a thiourea derivative. In the context of our target scaffold, this translates to the condensation of 1-bromo-3-methyl-2-butanone with thiourea.

Experimental Protocol: Synthesis of 2-Amino-4-isopropylthiazole

-

Reactant Preparation: Dissolve 1-bromo-3-methyl-2-butanone (1 equivalent) in a suitable solvent, typically ethanol or methanol.

-

Thiourea Addition: To the stirred solution of the α-bromoketone, add thiourea (1.1 equivalents).

-

Reaction Conditions: The reaction mixture is typically refluxed for a period of 2-4 hours. Progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then neutralized with a base, such as sodium bicarbonate solution, to precipitate the free base of the 2-aminothiazole.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-amino-4-isopropylthiazole.

Caption: Hantzsch synthesis of the 2-amino-4-isopropylthiazole core.

Derivatization Strategies at the 2-Amino Position

The 2-amino group of the thiazole ring serves as a versatile handle for the introduction of a wide array of substituents, allowing for the fine-tuning of physicochemical properties and biological activity. Common derivatization strategies include acylation, sulfonylation, and the formation of Schiff bases.

Experimental Protocol: N-Acylation of 2-Amino-4-isopropylthiazole

-

Reactant Preparation: Suspend 2-amino-4-isopropylthiazole (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in the presence of a base (e.g., triethylamine or pyridine, 1.2 equivalents).

-

Acylating Agent Addition: To the cooled (0 °C) and stirred suspension, add the desired acyl chloride or anhydride (1.1 equivalents) dropwise.

-

Reaction Conditions: The reaction is typically stirred at room temperature until completion, as monitored by TLC.

-

Work-up and Isolation: The reaction mixture is washed sequentially with water, dilute acid (e.g., 1N HCl), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Antimicrobial Potential: A Broad Spectrum of Activity

Derivatives of the 2-aminothiazole scaffold have been extensively investigated for their antimicrobial properties.[3][5] The incorporation of the 4-isopropyl group can influence the lipophilicity and steric profile of the molecule, potentially enhancing its interaction with microbial targets.

While specific data for a wide range of 2-amino-4-isopropylthiazole derivatives is still emerging, a study on 4-isopropylthiazole-2-carbohydrazide analogs provides valuable insights into the antimicrobial potential of this scaffold.[6]

| Compound | Organism | MIC (µg/mL) |

| Compound 7a | Staphylococcus aureus | 12.5 |

| Bacillus subtilis | 25 | |

| Escherichia coli | 50 | |

| Pseudomonas aeruginosa | 50 | |

| Candida albicans | 12.5 | |

| Aspergillus niger | 25 | |

| Compound 7b | Staphylococcus aureus | 25 |

| Bacillus subtilis | 50 | |

| Escherichia coli | 50 | |

| Pseudomonas aeruginosa | 100 | |

| Candida albicans | 25 | |

| Aspergillus niger | 50 |

Table adapted from a study on 4-isopropylthiazole-2-carbohydrazide analogs, demonstrating the antimicrobial potential of the 4-isopropylthiazole scaffold.[6]

Putative Mechanisms of Antimicrobial Action

The antimicrobial activity of 2-aminothiazole derivatives is often attributed to their ability to interfere with essential cellular processes in pathogens. While the precise mechanisms for 4-isopropyl substituted derivatives are yet to be fully elucidated, plausible targets based on the broader class of 2-aminothiazoles include:

-

Enzyme Inhibition: Thiazole derivatives have been shown to inhibit various microbial enzymes crucial for survival, such as DNA gyrase, topoisomerase IV, and dihydrofolate reductase.

-

Biofilm Disruption: Some derivatives have demonstrated the ability to inhibit the formation of microbial biofilms, which are critical for chronic infections and antibiotic resistance.

-

Cell Membrane Disruption: The lipophilic nature of certain derivatives may facilitate their insertion into and disruption of the bacterial cell membrane integrity.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The 2-aminothiazole scaffold is a key component of several approved anticancer drugs, including the tyrosine kinase inhibitor dasatinib.[4] This underscores the significant potential of this chemical class in oncology.

Cytotoxicity and Antiproliferative Effects

Numerous studies have demonstrated the potent cytotoxic and antiproliferative effects of 2-aminothiazole derivatives against a wide range of cancer cell lines.[1][4] The introduction of various substituents at the 2-amino and 5-positions of the thiazole ring has been a key strategy in optimizing anticancer activity.

While specific IC50 values for a broad panel of 2-amino-4-isopropylthiazole derivatives are not yet widely reported, the general principles of structure-activity relationships (SAR) for 2-aminothiazoles can guide future drug design efforts.

Mechanisms of Anticancer Action

The anticancer effects of 2-aminothiazole derivatives are often multifactorial, involving the modulation of key signaling pathways that regulate cell growth, proliferation, and survival.

Caption: Potential anticancer mechanisms of 2-aminothiazole derivatives.

Key Signaling Pathways Implicated:

-

Kinase Inhibition: Many 2-aminothiazole derivatives function as inhibitors of various protein kinases, such as Src, Abl, and epidermal growth factor receptor (EGFR), which are often dysregulated in cancer.[7]

-

Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.

-

Cell Cycle Arrest: By interfering with the cell cycle machinery, 2-aminothiazole derivatives can halt the proliferation of cancer cells at different phases, most commonly G1/S or G2/M.[8]

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. The 2-aminothiazole scaffold has shown promise in the development of novel anti-inflammatory agents.[2]

Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of 2-aminothiazole derivatives are largely attributed to their ability to suppress the production of pro-inflammatory mediators.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

-

Cell Stimulation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of varying concentrations of the test compounds (2-amino-4-isopropylthiazole derivatives).

-

Nitrite Quantification: After a suitable incubation period (e.g., 24 hours), the production of nitric oxide (NO) is indirectly measured by quantifying the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Molecular Targets in Inflammation

The anti-inflammatory activity of these compounds is likely mediated through the inhibition of key enzymes and transcription factors involved in the inflammatory response.

-

Cyclooxygenase (COX) Inhibition: Some derivatives may inhibit COX-1 and/or COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

-

Nitric Oxide Synthase (NOS) Inhibition: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Certain 2-aminothiazole derivatives may act as iNOS inhibitors.[9]

-

NF-κB Pathway Inhibition: The transcription factor NF-κB is a master regulator of the inflammatory response. Inhibition of this pathway can lead to a broad-spectrum anti-inflammatory effect.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of 2-amino-4-isopropylthiazole derivatives is intricately linked to their molecular structure. Understanding the structure-activity relationship is paramount for the rational design of more potent and selective drug candidates.

Key SAR Insights for 2-Aminothiazoles:

-

Substitution at the 2-Amino Group: The nature of the substituent on the 2-amino group is a critical determinant of activity. Acyl and sulfonyl groups have been shown to be favorable for various biological activities.

-

Substitution at the 4-Position: The isopropyl group at the 4-position contributes to the lipophilicity of the molecule, which can influence cell permeability and target engagement. Variations at this position can be explored to optimize activity and selectivity.

-

Substitution at the 5-Position: The 5-position of the thiazole ring offers another site for modification. Introduction of small, electron-withdrawing groups at this position has been shown to enhance anticancer activity in some series.

Conclusion: A Scaffold Ripe for Exploration

The 2-amino-4-isopropylthiazole scaffold represents a promising starting point for the development of novel therapeutics with a wide range of potential applications. The synthetic accessibility of this core, coupled with the versatility of the 2-amino group for derivatization, provides a robust platform for medicinal chemists to explore. While the existing body of research on this specific subclass is still growing, the foundational knowledge from the broader 2-aminothiazole family provides a clear roadmap for future investigations. Further exploration of the structure-activity relationships, elucidation of precise mechanisms of action, and in vivo evaluation of lead compounds will be crucial in unlocking the full therapeutic potential of 2-amino-4-isopropylthiazole derivatives.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of new 4-isopropylthiazole hydrazide analogs and some derived clubbed triazole, oxadiazole ring systems--a novel class of potential antibacterial, antifungal and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of 4-Isopropyl-1,3-thiazol-2-amine Bioactivity: A Technical Guide

Abstract

This guide provides a comprehensive, in-depth technical framework for the in silico prediction of the bioactivity of 4-Isopropyl-1,3-thiazol-2-amine. Aimed at researchers, computational biologists, and drug development professionals, this document outlines a structured, multi-step computational workflow. We will delve into the core methodologies of target identification, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each section is designed to provide not only a step-by-step protocol but also the scientific rationale behind the selection of specific tools and parameters. The objective is to equip the reader with a robust, self-validating system for generating reliable hypotheses about the compound's mechanism of action and its potential as a therapeutic agent, thereby accelerating the early stages of drug discovery.

Introduction: The Compound and the Computational Approach

This compound (CAS No: 79932-20-0) is a small molecule featuring a 2-aminothiazole core.[1][2] This heterocyclic scaffold is of significant interest in medicinal chemistry, as it is present in numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The isopropyl substitution at the 4-position may influence the compound's lipophilicity and steric interactions with biological targets. Given the therapeutic potential of the 2-aminothiazole class, a systematic evaluation of this specific derivative is warranted.

In silico methods have become indispensable in modern drug discovery, offering a cost-effective and rapid means to screen compounds, predict their biological activities, and identify potential safety liabilities before committing to expensive and time-consuming laboratory synthesis and testing.[6][7] This guide will provide a detailed roadmap for applying these computational techniques to elucidate the bioactivity of this compound.

A Strategic Overview of the In Silico Workflow

The prediction of a small molecule's bioactivity is a multi-faceted challenge. A robust in silico strategy should be layered, starting with broad, predictive methods and progressively moving towards more focused and computationally intensive analyses. Our workflow is designed to first identify potential biological targets and then to characterize the nature of the interaction with those targets, while simultaneously evaluating the compound's drug-like properties.

Caption: A high-level overview of the in silico workflow for bioactivity prediction.

Detailed Methodologies

This section provides a granular, step-by-step guide to the core experimental protocols of our in silico investigation.

Ligand Preparation

Accurate representation of the ligand is critical for the success of any computational study. The 3D structure of this compound must be generated and optimized to its lowest energy conformation.

Protocol:

-

Obtain 2D Structure: Draw the molecule in a chemical drawing software (e.g., ChemDraw) or obtain the SMILES string from a database like PubChem. For this compound, the SMILES string is CC(C)C1=CN=C(S1)N.

-

Convert to 3D: Use a program like Open Babel to convert the 2D representation into a 3D structure.

-

Energy Minimization: Perform energy minimization using a force field like MMFF94 or UFF. This step is crucial to ensure a sterically favorable conformation.

-

Assign Charges and Atom Types: Assign appropriate partial charges (e.g., Gasteiger charges) and atom types, which are necessary for docking simulations.

-

Save in Appropriate Format: Save the prepared ligand file in a format compatible with docking software, such as .pdbqt for AutoDock Vina.

Target Identification: Finding the Biological Partner

Identifying the most probable protein targets is a pivotal first step.[8] We will employ a dual approach, combining ligand-based and structure-based methods to generate a robust list of potential targets.[9][10]

Protocol:

-

Ligand-Based Similarity Searching:

-

Tool: Use web servers like SwissTargetPrediction or SEA (Similarity Ensemble Approach).

-

Procedure: Submit the SMILES string of the compound. These tools compare the query molecule to a database of known active ligands and, based on the principle of "similar molecules have similar biological activities," predict the most likely protein targets.

-

Rationale: This method is fast and effective, especially when no prior knowledge of the compound's activity exists. It leverages the vast amount of existing bioactivity data.

-

-

Reverse/Inverse Docking:

-

Concept: Instead of docking many ligands to one target, we dock one ligand to many potential target structures.[10]

-

Procedure:

-

Select a library of representative protein structures from the Protein Data Bank (PDB), focusing on targets implicated in diseases where 2-aminothiazoles have shown activity (e.g., kinases, microbial enzymes).

-

Perform a high-throughput docking screen of the prepared this compound against this library.

-

Rank the proteins based on the predicted binding affinities.

-

-

Rationale: This structure-based approach can uncover novel targets that might be missed by ligand similarity methods.

-

Molecular Docking Simulation: Predicting Binding Interactions

Once a list of high-priority targets is generated, molecular docking is used to predict the binding conformation and affinity of the ligand within the active site of the protein.[7][11]

Protocol (Using AutoDock Vina as an example):

-

Protein Preparation:

-

Grid Box Definition:

-

Define the search space for the docking simulation. This is typically a 3D box centered on the known active site of the protein.[14] If the active site is unknown, it can be predicted using tools like CASTp or by centering the grid on the geometric center of the protein.

-

-

Running the Docking Simulation:

-

Use the command-line interface of AutoDock Vina, specifying the prepared protein, ligand, and grid box parameters.

-

Vina will perform a series of conformational searches for the ligand within the grid box, scoring and ranking the resulting poses.

-

-

Analysis of Results:

-

The primary output is a binding affinity score (in kcal/mol), where a more negative value indicates a stronger predicted interaction.

-

Visualize the top-ranked poses using software like PyMOL or UCSF Chimera to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein residues.[12]

-

Caption: The streamlined workflow for molecular docking simulations.

ADMET Profiling: Assessing Drug-Likeness

A compound with high efficacy against a target is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. In silico ADMET prediction is a critical step to flag potential liabilities early in the discovery process.[6][15]

Protocol:

-

Select a Tool: Utilize comprehensive, open-access web servers such as SwissADME or pkCSM.

-

Input: Submit the SMILES string of this compound.

-

Analyze Parameters: The server will return a wealth of information. Key parameters to analyze include:

-

Physicochemical Properties: Molecular Weight, LogP (lipophilicity), H-bond donors/acceptors.

-

Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) penetration, Cytochrome P450 (CYP) inhibition.

-

Drug-Likeness: Adherence to rules like Lipinski's Rule of Five, which indicates oral bioavailability.

-

Toxicity: Predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and others.

-

-